![molecular formula C12H18N2OS B1517852 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 1099656-17-3](/img/structure/B1517852.png)
2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Overview
Description
“2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is an active pharmaceutical intermediate . It is a derivative of thiophene, a very important class of heterocyclic compounds that have diverse applications in medicinal chemistry and material science . It has been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Molecular Structure Analysis
The molecular structure of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is C9H12N2OS . The binding mode of the compounds and physicochemical properties were predicted via in silico studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” include condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .Physical And Chemical Properties Analysis
Thiophene, the parent compound of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Activity
This compound has been found to exhibit anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells . The anti-inflammatory activity of the compounds was associated with their ability to activate NRF2 .
Activation of NRF2
The compound has been studied for its ability to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2). NRF2 is a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds. It can be used as a raw material or intermediate in the synthesis process .
Research Use
The compound is available for research use. It is often used in laboratories for various research purposes .
Custom Synthesis
The compound can be custom synthesized for specific research needs. This allows researchers to modify the compound to suit their specific research requirements .
Bulk Manufacturing
The compound can be manufactured in bulk. This is particularly useful for large-scale research projects or for the production of other compounds .
Mechanism of Action
Safety and Hazards
Future Directions
The compounds derived from “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” have shown promising results in in vitro and in vivo studies for their antiproliferative potential . They have been found to induce apoptosis in MCF-7 cells with a significant reduction in cell viability . Future research could focus on further exploring the therapeutic potential of these compounds.
properties
IUPAC Name |
2-amino-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-7(2)14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILEBUWTSSKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(SC2=C1CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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